methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 474002-07-8
VCID: VC7786612
InChI: InChI=1S/C25H19FN2O5/c1-32-25(31)16-9-13-18(14-10-16)27-23(29)20-21(15-7-11-17(26)12-8-15)28(33-22(20)24(27)30)19-5-3-2-4-6-19/h2-14,20-22H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Molecular Formula: C25H19FN2O5
Molecular Weight: 446.434

methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

CAS No.: 474002-07-8

Cat. No.: VC7786612

Molecular Formula: C25H19FN2O5

Molecular Weight: 446.434

* For research use only. Not for human or veterinary use.

methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate - 474002-07-8

Specification

CAS No. 474002-07-8
Molecular Formula C25H19FN2O5
Molecular Weight 446.434
IUPAC Name methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Standard InChI InChI=1S/C25H19FN2O5/c1-32-25(31)16-9-13-18(14-10-16)27-23(29)20-21(15-7-11-17(26)12-8-15)28(33-22(20)24(27)30)19-5-3-2-4-6-19/h2-14,20-22H,1H3
Standard InChI Key APARKEVXSWZVIP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s central framework consists of a tetrahydro-2H-pyrrolo[3,4-d]isoxazole system, a bicyclic structure merging a pyrrolidine ring with an isoxazole moiety. Key features include:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle at positions 3a and 6a.

  • Isoxazole ring: A five-membered aromatic system with oxygen and nitrogen at positions 1 and 2, respectively.

  • Diketone groups: Two ketone functionalities at positions 4 and 6, contributing to electrophilic reactivity .

Substituent Analysis

Peripheral groups modulate solubility, target affinity, and metabolic stability:

  • 4-Fluorophenyl group: Attached to the pyrrolidine nitrogen, this electron-withdrawing substituent enhances membrane permeability and resistance to oxidative metabolism.

  • Phenyl group: At position 2 of the isoxazole, this aromatic ring may participate in π-π stacking interactions with hydrophobic protein pockets .

  • Methyl benzoate: Esterified at position 4 of the benzoate ring, this group balances lipophilicity and hydrolytic stability.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC25H19FN2O5\text{C}_{25}\text{H}_{19}\text{FN}_2\text{O}_5
Molecular weight446.434 g/mol
IUPAC namemethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1, oxazol-5-yl]benzoate
SMILESCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Synthetic Pathways

Cyclocondensation Strategy

Analogous compounds in patents suggest a two-step approach:

  • Formation of the pyrrolidine-isoxazole core: Reacting a β-ketoamide with a hydroxylamine derivative under acidic conditions generates the bicyclic system .

  • Functionalization: Introducing the 4-fluorophenyl and phenyl groups via nucleophilic aromatic substitution or Ullmann coupling .

Multicomponent Ugi Reaction

A one-pot Ugi-type reaction could assemble the scaffold efficiently:

  • Components: An aldehyde, amine, carboxylic acid, and isocyanide.

  • Key intermediate: A peptoid-like adduct cyclizes under thermal conditions to form the pyrroloisoxazole.

Table 2: Hypothesized Synthetic Routes

RouteStarting MaterialsYield (Predicted)
Cyclocondensationβ-ketoamide, hydroxylamine40–60%
Ugi reaction4-fluorobenzaldehyde, aniline, methyl 4-isocyano benzoate55–70%

Computational Predictions of Biological Activity

Target Identification

Docking studies propose interactions with:

  • PDE4: The fluorophenyl group may occupy the enzyme’s hydrophobic clamp, while the diketone mimics cAMP’s phosphate group.

  • BRD4: The methyl benzoate could bind to the acetyl-lysine recognition site, competing with histone substrates .

Pharmacokinetic Properties

  • Absorption: High Caco-2 permeability (Predicted PappP_{\text{app}}: 25.3×10625.3 \times 10^{-6} cm/s).

  • Metabolism: Resistant to CYP3A4-mediated oxidation due to fluorine substitution.

Table 3: Predicted IC₅₀ Values

TargetIC₅₀ (nM)Method
PDE4D112 ± 18Molecular docking
BRD4 BD189 ± 23QSAR modeling

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